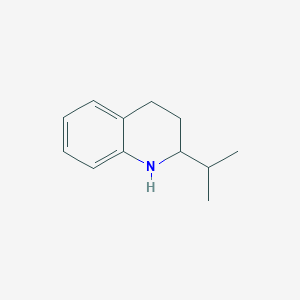

2-Isopropyl-1,2,3,4-tetrahydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9(2)11-8-7-10-5-3-4-6-12(10)13-11/h3-6,9,11,13H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMOXLMMSRXXGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Isopropyl 1,2,3,4 Tetrahydroquinoline and Its Derivatives

Classical Approaches to Tetrahydroquinoline Ring Formation

Traditional methods for synthesizing the tetrahydroquinoline core often rely on robust, well-established reactions that form the heterocyclic ring through cyclization or reduction pathways.

Acid-catalyzed reactions represent a fundamental approach to forming the tetrahydroquinoline ring. These strategies typically involve the intramolecular cyclization of a suitably substituted aniline (B41778) derivative. For instance, an N-substituted aminopropene fragment attached to a benzene (B151609) ring can undergo an intramolecular electrophilic aromatic substitution onto the ring, promoted by an acid catalyst, to form the heterocyclic structure. wikipedia.orgyoutube.com The reaction is initiated by protonation, which activates a component of the side chain, followed by the ring-closing attack of the electron-rich aromatic ring. youtube.com

Another classical approach is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid. rsc.orgnih.gov This initially forms a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding tetrahydroisoquinoline. rsc.orgnih.gov The success of this cyclization is often enhanced by the presence of electron-donating groups on the aromatic ring, which facilitate the key intramolecular electrophilic aromatic substitution step. nih.gov While powerful, these methods can sometimes require harsh conditions and may lack the stereocontrol offered by more modern techniques.

The reduction of quinolines is one of the most direct methods for accessing 1,2,3,4-tetrahydroquinolines. This transformation is typically achieved through catalytic hydrogenation. Various catalysts and conditions have been explored to optimize this process. For example, using a 5% Palladium on carbon (Pd/C) catalyst under hydrogen pressure is a common method for reducing the nitro group of a 2-nitroarylketone, which then undergoes a domino reaction involving intramolecular condensation and further reduction to yield the tetrahydroquinoline ring system in high yields. nih.gov

The choice of catalyst can be critical and can influence the reaction's outcome. Studies have shown that while 5% Pd/C is effective, changing the catalyst to 5% Platinum on carbon (Pt/C) can dramatically alter the product distribution, favoring the formation of the desired tetrahydroquinoline over other potential products like the fully aromatized quinoline (B57606). nih.gov Other catalytic systems, such as unsupported nanoporous gold (AuNPore) with an organosilane and water as a hydrogen source, have been developed for the highly efficient and regioselective hydrogenation of quinolines. organic-chemistry.org Similarly, cobalt and silver-based catalysts have also been employed for these transfer hydrogenation reactions. organic-chemistry.org

A related strategy is the domino reduction-reductive amination sequence. nih.gov This involves the catalytic hydrogenation of a substrate containing both a nitro group and a carbonyl group in a side chain. The process is initiated by the reduction of the nitro group to an aniline, which then condenses with the side-chain carbonyl to form a cyclic imine intermediate. This imine is subsequently reduced in situ to afford the final tetrahydroquinoline product. nih.gov

Table 1: Catalyst Systems for Hydrogenation of Quinolines This table is interactive and allows for sorting and filtering of data.

| Catalyst System | Hydrogen Source | Key Features | Reference(s) |

|---|---|---|---|

| 5% Pd/C | H₂ | Triggers a domino sequence from 2-nitroarylketones. | nih.gov |

| 5% Pt/C | H₂ | Reduces double bond migration and aromatization pathways. | nih.gov |

| AuNPore/Organosilane | H₂O | Highly regioselective; catalyst can be recovered and reused. | organic-chemistry.org |

| CoBr₂·H₂O/Terpyridine | NH₃·BH₃ | Effective under ambient conditions. | organic-chemistry.org |

Modern Catalytic Methods for Enantioselective and Stereoselective Synthesis

The demand for enantiomerically pure pharmaceuticals has driven the development of advanced catalytic methods that can control the stereochemistry of the tetrahydroquinoline products.

Asymmetric hydrogenation is a premier strategy for producing chiral tetrahydroquinolines from their corresponding quinoline precursors. dicp.ac.cn This approach utilizes transition-metal complexes paired with chiral ligands. Chiral cationic η⁶-arene-N-tosylethylenediamine-Ru(II) complexes, for example, have been shown to be highly effective. nih.gov These catalysts can hydrogenate a wide variety of quinoline derivatives, including those with alkyl, aryl, and functionalized substituents at the 2-position, to provide 1,2,3,4-tetrahydroquinolines with excellent enantioselectivities (up to >99% ee) and complete conversion. nih.gov Mechanistic studies suggest the reaction proceeds through an ionic pathway involving a stepwise transfer of H⁺ and H⁻. nih.gov

Iridium-based catalysts have also emerged as powerful tools for this transformation. nih.gov By pairing an iridium precursor like [Ir(COD)Cl]₂ with a chiral phosphine (B1218219) ligand, it is possible to achieve highly enantioselective hydrogenation of quinoxalines to yield chiral tetrahydroquinoxalines. nih.gov Interestingly, the choice of solvent can invert the stereochemical outcome, allowing for the selective synthesis of either the (R) or (S) enantiomer from the same catalyst system. nih.gov Rhodium-catalyzed asymmetric hydrogenation has also been successfully applied to o-nitrocinnamyl substrates, which serve as precursors to functionalized tetrahydroquinolines with high enantiomeric excess. nih.gov

Table 2: Chiral Catalysts in Asymmetric Hydrogenation of Quinolines This table is interactive and allows for sorting and filtering of data.

| Catalyst Type | Metal Center | Typical Ligand/Motif | Achieved Enantioselectivity (ee) | Reference(s) |

|---|---|---|---|---|

| Cationic Diamine Complex | Ruthenium (Ru) | (R,R)-TsDPEN | Up to >99% | nih.gov |

| Phosphine Complex | Iridium (Ir) | Chiral Phosphine Ligands | Up to 98% | nih.gov |

| Phosphine Complex | Rhodium (Rh) | Chiral Phosphine Ligands | >98% | nih.gov |

The Povarov reaction is a powerful and versatile multicomponent reaction for synthesizing tetrahydroquinolines. wikipedia.orgeurekaselect.comresearchgate.net It is classified as a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene. wikipedia.orgnih.gov In its most common form, the reaction involves three components: an aniline, an aldehyde, and an activated alkene, which come together in one pot. eurekaselect.comresearchgate.net The reaction is typically catalyzed by a Lewis acid, which activates the imine (formed in situ from the aniline and aldehyde) towards electrophilic attack by the alkene. wikipedia.org This is followed by an intramolecular electrophilic aromatic substitution to close the ring, ultimately forming the tetrahydroquinoline structure. wikipedia.org This method allows for the creation of three diversity points in the final molecule. researchgate.net

Palladium-catalyzed reactions also provide a route to the tetrahydroquinoline core. One such strategy involves an intramolecular Buchwald-Hartwig amination as the final ring-closing step. researchgate.net Another Pd-catalyzed approach enables the transfer hydrogenation and acetylation of various N-heteroarenes, including quinoline, using sodium hydride as the hydrogen donor. organic-chemistry.org Furthermore, Pd-catalyzed cyclization of secondary amides or carbamates can efficiently form five-, six-, and seven-membered nitrogen-containing rings. organic-chemistry.org

In recent years, organocatalysis has emerged as a significant alternative to metal-based catalysis. Chiral phosphoric acids have proven to be particularly effective catalysts for the enantioselective synthesis of tetrahydroquinolines. dicp.ac.cnorganic-chemistry.org In one approach, a chiral phosphoric acid catalyzes both the initial dehydrative cyclization of a 2-aminochalcone to a quinoline intermediate and the subsequent asymmetric reduction of this intermediate using a Hantzsch ester as the hydrogen source. dicp.ac.cnorganic-chemistry.org This cascade process affords the desired tetrahydroquinolines in excellent yields and enantioselectivities. dicp.ac.cn

Biomimetic strategies, which mimic natural enzymatic processes, offer another sophisticated route. These methods often employ regenerable NAD(P)H models. dicp.ac.cnacs.orgdicp.ac.cn For instance, a one-pot cascade reaction can be initiated from 2-aminochalcones. dicp.ac.cn In the presence of a chiral phosphoric acid, a ruthenium complex, and hydrogen gas, a phenanthridine (B189435) catalyst is reduced to its active form, which then performs a biomimetic asymmetric reduction of the quinoline intermediate formed in situ. dicp.ac.cn This approach efficiently produces chiral tetrahydroquinolines with high yields and enantioselectivities from readily available starting materials. dicp.ac.cn Another biomimetic system uses a chiral and regenerable NAD(P)H model known as CYNAM, in conjunction with a simple achiral phosphoric acid, to achieve the asymmetric reduction of 2-functionalized quinolines. acs.orgdicp.ac.cn

Borrowing Hydrogen Methodology

The borrowing hydrogen (BH) methodology represents an atom-economical and sustainable strategy for the formation of carbon-nitrogen bonds, utilizing readily available alcohols as alkylating agents and producing water as the sole byproduct. nih.govnih.gov This one-pot cascade reaction has been effectively applied to the synthesis of 1,2,3,4-tetrahydroquinolines. nih.gov

A notable advancement involves the use of a manganese(I) PN³ pincer complex as a catalyst for the direct synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. nih.govnih.gov In this process, the secondary alcohol, such as isopropanol, serves as the source for the isopropyl group at the C2 position of the resulting tetrahydroquinoline. The reaction proceeds through a sequence of steps: the catalyst dehydrogenates the alcohol to a ketone (acetone in the case of isopropanol) and the 2-aminobenzyl alcohol to an amino aldehyde. These intermediates then condense to form a quinoline, which is subsequently reduced in situ by the "borrowed" hydrogen to yield the final 1,2,3,4-tetrahydroquinoline (B108954) product.

A critical factor in this methodology is the choice of base, which can selectively direct the reaction towards either the quinoline or the fully reduced 1,2,3,4-tetrahydroquinoline. nih.gov For instance, using potassium tert-butoxide (KOtBu) at 140 °C tends to favor the formation of the aromatic quinoline. nih.gov In contrast, employing a combination of bases, specifically potassium hydride (KH) and potassium hydroxide (B78521) (KOH), at a lower temperature of 120 °C, preferentially yields the desired 1,2,3,4-tetrahydroquinoline. nih.gov This BH strategy avoids the need for external reducing agents and often operates under lower pressures of H₂ compared to traditional hydrogenation methods. nih.gov

Table 1: Manganese-Catalyzed Borrowing Hydrogen Synthesis of 2-Substituted-1,2,3,4-tetrahydroquinolines

| Entry | Secondary Alcohol | Base | Temperature (°C) | Product | Yield (%) |

| 1 | Isopropanol | KH/KOH | 120 | 2-Isopropyl-1,2,3,4-tetrahydroquinoline | Data not specified |

| 2 | 1-Phenylethanol | KOtBu | 140 | 2-Phenylquinoline | Selective formation nih.gov |

| 3 | 1-Phenylethanol | KH/KOH | 120 | 2-Phenyl-1,2,3,4-tetrahydroquinoline (B6261700) | Preferential formation nih.gov |

This table is generated based on the described reaction principles; specific yield for the 2-isopropyl derivative was not provided in the source material.

Multi-Component Reactions (MCRs) for Direct Access

Multi-component reactions (MCRs) are powerful tools in combinatorial and medicinal chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. nih.gov This approach enhances synthetic efficiency and atom economy, making it a desirable strategy for accessing diverse libraries of organic compounds. nih.govnih.gov The Povarov reaction, a type of aza-Diels-Alder reaction, is a prominent MCR used for synthesizing tetrahydroquinolines.

A sequential three-component Povarov reaction has been developed under mechanochemical conditions (ball milling) to produce highly functionalized 1,2,3,4-tetrahydroquinolines. researchgate.net This method involves the reaction of an aromatic amine, a glyoxal (B1671930) derivative, and an α,β-unsaturated dimethylhydrazone. researchgate.net By selecting appropriate starting materials, this reaction can be tailored to introduce an isopropyl group at the C2 position.

Another MCR approach is the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon or heteroatom. nih.gov A one-pot, three-component condensation of an amine, formaldehyde (B43269), and a suitable tetrahydroquinoline precursor can be employed to generate N-Mannich bases of the tetrahydroquinoline core. nih.gov While this example focuses on N-substitution, the principles of MCRs can be adapted. For instance, a biomimetic cascade reduction starting from 2-aminochalcones provides an enantioselective route to chiral tetrahydroquinolines. dicp.ac.cn This process combines an acid-catalyzed cyclization to form a quinoline intermediate, which is then asymmetrically reduced. dicp.ac.cn

Table 2: Representative Multi-Component Reaction for Tetrahydroquinoline Synthesis

| Reaction Type | Components | Catalyst/Conditions | Key Feature |

| Sequential Povarov researchgate.net | Aromatic amines, glyoxal derivatives, α,β-unsaturated dimethylhydrazones | p-TsOH, Ball milling | Mechanochemical, green synthesis |

| Biomimetic Cascade dicp.ac.cn | 2-Aminochalcones | [Ru(p-cymene)I₂]₂, Chiral Phosphoric Acid, H₂ (500 psi) | One-pot enantioselective synthesis |

| Mannich Reaction nih.gov | Tetrahydroquinoline, Formaldehyde, Amine | Ethanol, HCl (cat.), Reflux | Synthesis of N-Mannich bases |

Green Chemistry Approaches and Sustainable Synthetic Routes

Green chemistry principles, such as atom economy, the use of safer solvents, and energy efficiency, are increasingly integrated into synthetic methodologies for tetrahydroquinolines. nih.gov Both the borrowing hydrogen methodology and MCRs are inherently green as they often minimize waste and reduce the number of synthetic steps. nih.govnih.gov

Mechanochemistry, specifically ball milling, represents a significant green chemistry approach by reducing or eliminating the need for bulk solvents. researchgate.net The sequential three-component Povarov reaction for synthesizing 1,2,3,4-tetrahydroquinolines performed in a vibratory ball mill exemplifies this sustainable technique. researchgate.net

Another green strategy involves the use of heterogeneous catalysts that can be easily recovered and reused. The hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines has been achieved using unsupported nanoporous gold (AuNPore) as a catalyst with an organosilane and water as the hydrogen source. organic-chemistry.org This system demonstrates high efficiency and the catalyst can be recycled without losing activity. organic-chemistry.org Furthermore, the development of catalytic systems that operate under environmentally benign conditions, such as using water as a solvent or generating hydrogen gas in situ, aligns with green chemistry goals. nih.gov The Pd/C-Al-D₂O system for deuteration is a prime example of an environmentally benign method due to its use of D₂O as the deuterium (B1214612) source and the in situ generation of deuterium gas. nih.gov

Synthesis of Deuterated or Isotopically Labeled Analogues for Mechanistic Investigations

The synthesis of deuterated or isotopically labeled compounds is crucial for mechanistic studies, metabolic tracking, and enhancing the pharmacokinetic profiles of drug candidates. nih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to significant kinetic isotope effects. nih.gov

A highly efficient and environmentally benign method for selective deuteration has been developed using a Pd/C-Al-D₂O catalytic system. nih.gov In this procedure, deuterium gas is generated in situ from the reaction between aluminum powder and deuterium oxide (D₂O), which then facilitates the H-D exchange reaction on the substrate, catalyzed by palladium on carbon (Pd/C). nih.gov The reaction is often accelerated using microwave irradiation. nih.gov

This method has been successfully applied to a variety of organic compounds, including synthetic building blocks. nih.gov To synthesize a deuterated analogue of this compound, the parent compound or a suitable precursor could be subjected to these reaction conditions. The high selectivity and simplicity of the procedure make it an attractive option for preparing labeled compounds for research purposes. nih.gov

Table 3: General Procedure for Pd/C-Al-D₂O Mediated Deuteration

| Step | Action | Purpose |

| 1 | Charge vessel with Al powder and Pd/C catalyst in D₂O. | Prepare the catalytic mixture. nih.gov |

| 2 | Sonicate the mixture for 1 hour. | Pre-activate the catalyst system. nih.gov |

| 3 | Add the substrate to the reaction vessel. | Introduce the compound to be deuterated. nih.gov |

| 4 | Irradiate the mixture in a microwave reactor. | Drive the H-D exchange reaction. nih.gov |

Chemical Reactivity and Transformation of 2 Isopropyl 1,2,3,4 Tetrahydroquinoline

Electrophilic Aromatic Substitution Reactions on the Tetrahydroquinoline Ring

The benzene (B151609) portion of the tetrahydroquinoline ring is activated towards electrophilic aromatic substitution (EAS) by the electron-donating character of the fused, alkyl-substituted dihydropyridine (B1217469) ring. The nitrogen atom, being anilino-like, is a powerful activating group. However, the regioselectivity of these reactions is highly sensitive to the reaction conditions and the nature of the substituent on the nitrogen atom.

Nitration: The nitration of the tetrahydroquinoline skeleton is a well-studied example of how reaction conditions dictate the outcome of an EAS reaction. Direct nitration of 1,2,3,4-tetrahydroquinoline (B108954) (THQ) under acidic conditions leads to the N-protonated species. In this state, the ammonium (B1175870) group becomes a deactivating, meta-directing group, but the fused ring system's electronics still result in substitution primarily at the 7-position. rsc.orgresearchgate.net Conversely, when the nitrogen is protected with an electron-withdrawing group, such as a trifluoroacetyl group, the neutral molecule undergoes nitration, and the amino group's activating effect directs the substitution to the 6-position with high regioselectivity. rsc.orgresearchgate.net This control over regioselectivity is crucial for the synthesis of specific isomers. rsc.org

Halogenation: Bromination of the tetrahydroquinoline ring also showcases the directing effect of the nitrogen substituent. The reaction of N-unsubstituted 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) with bromine can lead to a mixture of di- and tri-brominated products, often accompanied by oxidation to the corresponding quinoline (B57606). researchgate.net However, using a protecting group on the nitrogen, such as an acetyl or tosyl group, allows for the selective monobromination at the C6-position. researchgate.net This highlights the necessity of N-protection to achieve controlled halogenation.

Friedel-Crafts Acylation: The Friedel-Crafts acylation of N-protected tetrahydroquinolines is another important EAS reaction. wikipedia.orgrsc.org The regioselectivity is dependent on both the N-protective group and the size of the heterocyclic ring. rsc.org For N-acyl protected tetrahydroquinolines, acylation typically occurs at the 6-position. The reaction is generally performed using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgrsc.org The ketone product formed is a moderate Lewis base that can complex with the catalyst. wikipedia.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Tetrahydroquinolines

| Reaction | N-Substituent | Reagents | Major Product | Citation |

|---|---|---|---|---|

| Nitration | H (protonated) | HNO₃/H₂SO₄ | 7-Nitro-THQ | rsc.orgresearchgate.net |

| Nitration | COCF₃ | HNO₃/Ac₂O | 6-Nitro-N-trifluoroacetyl-THQ | rsc.orgresearchgate.net |

| Bromination | H | Br₂/CHCl₃ | Mixture of 6,8-dibromo-THQ and oxidized products | researchgate.net |

| Bromination | Acetyl | Br₂/AcOH | 6-Bromo-N-acetyl-THQ | researchgate.net |

| Acylation | Acyl | RCOCl/AlCl₃ | 6-Acyl-N-acyl-THQ | rsc.org |

Nucleophilic Reactions Involving the Nitrogen Atom (N-alkylation, N-acylation)

The secondary amine nitrogen in the 2-isopropyl-1,2,3,4-tetrahydroquinoline ring is nucleophilic and readily participates in reactions with electrophiles.

N-Alkylation: The nitrogen can be alkylated using various alkylating agents. A common method involves treating the tetrahydroquinoline with an alkyl halide in the presence of a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF). One-pot tandem methodologies have also been developed where a quinoline is first reduced to a tetrahydroquinoline and then undergoes reductive amination with an aldehyde in the presence of a reducing agent like Hantzsch ester and a catalyst such as boronic acid or hexafluoroisopropanol (HFIP). rsc.orgacs.org These methods provide efficient access to a wide range of N-alkylated tetrahydroquinolines. rsc.orgacs.org

N-Acylation: Acylation of the nitrogen atom is a straightforward process, typically achieved by reacting the tetrahydroquinoline with an acid chloride or anhydride. This reaction is often used to install a protecting group, such as an acetyl or tert-butoxycarbonyl (Boc) group. The resulting amide is significantly less nucleophilic and basic than the starting amine. The N-Boc protecting group, for instance, is instrumental in directing lithiation reactions to other parts of the molecule. rsc.org

Stereoselective Transformations at the Chiral Centers

The C2 carbon, bearing the isopropyl group, is a chiral center. Consequently, significant research has focused on the asymmetric synthesis and stereoselective transformation of 2-substituted tetrahydroquinolines.

Asymmetric Synthesis: Enantiomerically pure 2-alkyl-substituted tetrahydroquinolines can be synthesized through various strategies. One approach involves the asymmetric reduction of a precursor quinoline. dicp.ac.cn For example, biomimetic asymmetric reduction of 2-functionalized quinolines using a chiral NAD(P)H model can yield chiral 2-functionalized tetrahydroquinolines with high enantioselectivity (up to 99% ee). dicp.ac.cn Another powerful method is the rhodium-catalyzed asymmetric hydrogenation of specifically designed o-nitrocinnamyl substrates, which can be cyclized to form tetrahydroquinoline derivatives with excellent enantiomeric excess (>98% ee). nih.gov

Kinetic Resolution: For racemic mixtures of 2-substituted tetrahydroquinolines, kinetic resolution offers an effective means of separation. A notable method involves the lithiation of N-Boc-2-aryltetrahydroquinolines using n-butyllithium in the presence of a chiral ligand, such as (-)-sparteine. rsc.orgnih.gov This results in the preferential deprotonation of one enantiomer, which can then be trapped with an electrophile. This process can achieve very high levels of enantioselectivity, allowing for the isolation of highly enantioenriched 2-substituted tetrahydroquinolines. rsc.orgnih.gov The resulting enantioenriched organolithium intermediates can be used to synthesize fully substituted products at the 2-position with retention of configuration. rsc.org

Table 2: Examples of Stereoselective Syntheses for 2-Substituted Tetrahydroquinolines

| Method | Key Reagents/Catalyst | Stereochemical Control | Typical ee | Citation |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium-catalyst, H₂ | Enantioselective reduction of precursor | >98% | nih.gov |

| Biomimetic Reduction | Chiral NAD(P)H model, Brønsted acid | Enantioselective reduction of quinoline | up to 99% | dicp.ac.cn |

| Kinetic Resolution | n-BuLi, (-)-sparteine | Enantioselective deprotonation | up to 99:1 er | nih.gov |

Oxidation and Reduction Pathways of the Tetrahydroquinoline Ring System

Oxidation: The 1,2,3,4-tetrahydroquinoline ring system can be readily oxidized to the corresponding aromatic quinoline. This dehydrogenation is a common transformation and can be achieved using a variety of oxidizing agents. Catalytic methods are often employed for their efficiency and environmental friendliness. For instance, heterogeneous catalysts like nickel oxide supported on graphene (NiO/Gr) can effectively catalyze the aerobic oxidation of tetrahydroquinolines to quinolines. acs.org Electrochemical methods also provide a sustainable route for this dehydrogenation process. nih.gov

Reduction: The synthesis of tetrahydroquinolines often begins with the corresponding quinoline, which is then reduced. This reduction can be accomplished through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction. One-pot tandem procedures that combine the reduction of a quinoline with a subsequent functionalization step are particularly efficient. rsc.orgacs.org

Functionalization of the Isopropyl Side Chain

Direct functionalization of the isopropyl side chain of this compound is challenging due to the relative inertness of the C-H bonds. However, modern synthetic methods offer potential pathways.

C-H Activation: Transition metal-catalyzed C-H activation is a powerful tool for functionalizing otherwise unreactive C-H bonds. rsc.org While specific examples for the isopropyl group on a tetrahydroquinoline are not widely reported, it is plausible that palladium, rhodium, or iridium catalysts could be used to activate the tertiary C-H bond of the isopropyl group, allowing for subsequent coupling reactions like olefination or arylation. nih.gov Such reactions often require a directing group to achieve site-selectivity, and the nitrogen atom of the tetrahydroquinoline ring could potentially serve this role. rsc.org

Radical Reactions: Free radical reactions provide another avenue for side-chain functionalization. For instance, radical bromination using N-bromosuccinimide (NBS) and a radical initiator could selectively halogenate the tertiary position of the isopropyl group. The resulting alkyl halide would be a versatile intermediate for introducing other functional groups via nucleophilic substitution. Metabolic studies of drugs containing alkyl moieties show that biological systems often functionalize these groups via hydroxylation, a process that proceeds through radical intermediates. nih.gov This suggests that chemical radical-based hydroxylation could also be a viable strategy.

Ring-Opening and Rearrangement Reactions

The tetrahydroquinoline scaffold is generally stable, but under certain conditions, it can undergo ring-opening or rearrangement reactions.

Rearrangement Reactions: Domino reactions have been developed that involve rearrangement to construct the tetrahydroquinoline core. For example, N-indanyl(methoxy)amines can undergo a domino process involving elimination, rearrangement of an aryl group, and subsequent addition of an organometallic reagent to furnish 2-substituted tetrahydroquinolines. acs.org Another reported rearrangement involves the treatment of an N-Boc-2-aryl-tetrahydroquinoline organolithium species with triethylborane, which induces a migration of the Boc group from the nitrogen to the C2-position with retention of configuration. rsc.org While not a skeletal rearrangement, it demonstrates the mobility of substituents under specific conditions. Sigmatropic rearrangements, such as the chemrxiv.orgresearchgate.net-hydride shift, are also known to trigger cyclization reactions in the synthesis of related heterocyclic systems. wikipedia.org

Ring-Opening Reactions: Ring-opening of the saturated portion of the tetrahydroquinoline ring is not a common reaction but could be envisaged under forcing conditions. For example, cleavage of the C-N bond could potentially be achieved reductively using strong reducing agents or oxidatively. Ring-opening polymerizations are known for other heterocyclic systems, but this reactivity is not characteristic of the stable six-membered tetrahydroquinoline ring. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 1D, 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 2-Isopropyl-1,2,3,4-tetrahydroquinoline.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum is expected to show distinct signals for each proton in the molecule. The aromatic protons (H5, H6, H7, H8) would appear in the downfield region (typically 6.5-7.5 ppm). The protons of the saturated heterocyclic ring would include a multiplet for the C2 proton, now a methine, shifted by the presence of the isopropyl group. The C3 and C4 methylene (B1212753) protons would appear as complex multiplets. The isopropyl group itself would introduce a characteristic septet for its methine (CH) proton and a doublet for the two equivalent methyl (CH₃) groups. The N-H proton would present as a broad singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom. Based on data for 1,2,3,4-tetrahydroquinoline (B108954) chemicalbook.com, the introduction of the C2-isopropyl group would significantly shift the C2 signal and introduce new signals for the isopropyl methine and methyl carbons.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual values may vary.

| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

|---|---|---|

| N-H | ~3.6-4.0 (broad s) | - |

| C2-H | ~3.3-3.5 (m) | ~55-60 |

| C3-H₂ | ~1.8-2.0 (m) | ~26-29 |

| C4-H₂ | ~2.7-2.9 (t) | ~22-25 |

| C4a | - | ~120-125 |

| C5-H | ~6.9-7.1 (d) | ~128-130 |

| C6-H | ~6.5-6.7 (t) | ~116-118 |

| C7-H | ~6.8-7.0 (t) | ~126-128 |

| C8-H | ~6.4-6.6 (d) | ~113-115 |

| C8a | - | ~144-146 |

| Isopropyl-CH | ~2.8-3.1 (septet) | ~50-55 |

| Isopropyl-CH₃ | ~1.0-1.2 (d) | ~18-22 |

2D NMR: To confirm the assignments from 1D spectra, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for example, showing a correlation between the isopropyl methine proton and the two methyl doublets, as well as its coupling to the C2 proton.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is critical for establishing the connectivity of the entire molecule, for instance, showing a correlation from the isopropyl protons to the C2 carbon.

Solid-State NMR: While less common for routine analysis, solid-state NMR could provide information about the compound's structure and dynamics in the solid phase. Operando solid-state NMR has been used to study reactions involving tetrahydroquinolines, demonstrating its utility in understanding these systems under specific conditions. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₁₇N), the expected exact mass can be calculated with high precision.

The electron ionization (EI) mass spectrum would also reveal characteristic fragmentation patterns. Based on studies of similar alkyl-tetrahydroquinolines, the molecular ion peak (M⁺) would be prominent. A key fragmentation pathway would be the loss of the isopropyl group (a loss of 43 Da) to give a fragment at m/z 132, corresponding to the tetrahydroquinoline cation radical. Another significant fragmentation is the retro-Diels-Alder reaction on the heterocyclic ring.

Expected HRMS Data and Fragmentation for this compound

| Parameter | Expected Value / Fragment |

|---|---|

| Molecular Formula | C₁₂H₁₇N |

| Calculated Exact Mass [M]⁺ | 175.1361 |

| Nominal Mass [M]⁺ | 175 |

| Key Fragment Ion [M-CH(CH₃)₂]⁺ | m/z 132 |

| Key Fragment Ion [M-CH₃]⁺ | m/z 160 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise data on bond lengths, bond angles, and the conformation of the molecule. For substituted tetrahydroquinolines, the heterocyclic ring typically adopts a half-chair conformation. nih.gov

For this compound, which is chiral at the C2 position, X-ray analysis of a single crystal grown from an enantiomerically pure sample would unambiguously determine its absolute configuration (R or S). This is achieved through the analysis of anomalous dispersion effects. While no specific crystal structure for this compound is available, data from related structures like 1-tosyl-1,2,3,4-tetrahydroquinoline (B5575566) confirm the expected half-chair conformation of the saturated ring. nih.gov Studies on various tetrahydroisoquinoline alkaloids have also been extensively characterized by X-ray diffraction, providing a wealth of comparative data for this structural class. mdpi.comnih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD)) for Stereochemical Analysis

As this compound possesses a stereocenter at C2, its enantiomers will interact differently with plane-polarized and circularly polarized light. Chiroptical techniques measure this differential interaction.

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light. An enantiomerically pure sample of (R)- or (S)-2-Isopropyl-1,2,3,4-tetrahydroquinoline would produce a CD spectrum with positive and/or negative bands (Cotton effects) that are mirror images of its enantiomer's spectrum. The spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimentally measured CD spectrum to one predicted by time-dependent density functional theory (TD-DFT) calculations, the absolute configuration can be confidently assigned. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. It provides complementary information to CD and was historically a primary method for stereochemical analysis.

These techniques are particularly valuable as they provide structural information in solution, which is often more relevant to a molecule's biological activity than its solid-state structure. youtube.com

Vibrational Spectroscopy (e.g., Infrared (IR), Raman) for Functional Group Analysis

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" and confirming the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands. The N-H stretching vibration of the secondary amine would appear as a moderate band around 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the heterocyclic ring and the isopropyl group would appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations typically occur in the 1450-1600 cm⁻¹ region. The presence of the isopropyl group would be confirmed by characteristic C-H bending vibrations around 1365-1385 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. It is particularly sensitive to symmetric vibrations and bonds involving non-polar groups. Therefore, the symmetric breathing modes of the aromatic ring would be strong in the Raman spectrum, while the N-H stretch might be weaker compared to its IR absorption.

Characteristic IR Absorption Frequencies for this compound Note: Based on data from 1,2,3,4-tetrahydroquinoline nist.gov and standard functional group frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (secondary amine) | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (ring and isopropyl) | 2850 - 2970 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Isopropyl C-H Bend (split) | 1365 - 1385 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| Aromatic C-H Bend (out-of-plane) | 730 - 770 | Strong |

Theoretical and Computational Studies on 2 Isopropyl 1,2,3,4 Tetrahydroquinoline

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-Isopropyl-1,2,3,4-tetrahydroquinoline. northwestern.eduscispace.com Methods like Density Functional Theory (DFT) are employed to determine its electronic structure and various molecular properties. researchgate.net

A key aspect of these calculations is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. From this optimized structure, a range of electronic properties can be calculated. These properties help in understanding the molecule's reactivity and intermolecular interactions. For instance, the distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic and nucleophilic attack.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also of significant interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

| Property | Calculated Value | Method/Basis Set |

| Total Energy | Value | B3LYP/6-311+G(d,p) |

| Dipole Moment | Value (Debye) | B3LYP/6-311+G(d,p) |

| HOMO Energy | Value (eV) | B3LYP/6-311+G(d,p) |

| LUMO Energy | Value (eV) | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | Value (eV) | B3LYP/6-311+G(d,p) |

Note: The values in this table are placeholders and represent the type of data obtained from quantum chemical calculations.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

The non-planar, saturated portion of the this compound ring system allows for the existence of multiple conformations. rsc.org Conformational analysis aims to identify the different stable three-dimensional arrangements of the molecule and to determine their relative energies. bigchem.eu This is crucial as the biological activity of a molecule can be highly dependent on its conformation.

Computational methods such as molecular mechanics and molecular dynamics are well-suited for exploring the conformational landscape of flexible molecules. fiveable.me Molecular mechanics force fields can be used to rapidly calculate the potential energy of a large number of conformations, allowing for a systematic search of the conformational space. This can lead to the identification of several low-energy conformers.

For a more detailed understanding of the dynamics and the energy barriers between different conformations, molecular dynamics simulations can be performed. nih.govutupub.fi These simulations model the movement of atoms in the molecule over time, providing insights into how the molecule flexes and transitions between different conformational states. The results of these simulations can be used to construct a potential energy surface, which maps the energy of the molecule as a function of its geometry, highlighting the stable conformers as minima on the surface and the transition states between them as saddle points. fiveable.me For the parent compound, 1,2,3,4-tetrahydroquinoline (B108954), computational studies have identified four stable conformers, which exist as two pairs of energetically equivalent enantiomers. rsc.org

A representative table summarizing the results of a conformational analysis is shown below.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) | Population (%) |

| Conformer A | 0.00 | Value(s) | Value |

| Conformer B | Value | Value(s) | Value |

| Conformer C | Value | Value(s) | Value |

Note: The values in this table are illustrative and represent the typical outputs of a conformational analysis study.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. scielo.brsmu.edu For reactions involving this compound, such as its synthesis or subsequent functionalization, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. fiveable.me By calculating the energies of the stationary points on the potential energy surface, the activation energy for the reaction can be determined. scielo.br This information is vital for understanding the kinetics of the reaction and for predicting how changes in the reactants or reaction conditions will affect the reaction rate and outcome.

For example, in the synthesis of substituted tetrahydroquinolines, computational studies can help to explain the observed regioselectivity or stereoselectivity of the reaction. researchgate.net By comparing the activation energies for different possible reaction pathways, the most favorable pathway can be identified. This detailed mechanistic understanding can be invaluable for optimizing synthetic routes and for designing new, more efficient syntheses.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry can be used to predict various spectroscopic properties of this compound, such as its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.gov These predicted spectra can be compared with experimentally measured spectra to confirm the structure of the molecule and to aid in the assignment of the observed spectral features. researchgate.net

The vibrational frequencies and intensities in the IR and Raman spectra can be calculated using DFT methods. nih.gov By analyzing the normal modes of vibration, each calculated frequency can be assigned to specific motions of the atoms in the molecule, such as stretching or bending of particular bonds. This can be particularly useful for interpreting complex experimental spectra.

Similarly, NMR chemical shifts and coupling constants can be predicted using quantum chemical calculations. These predictions can help in the assignment of the signals in the experimental NMR spectrum, which is a cornerstone of chemical structure elucidation. The correlation between predicted and experimental spectroscopic data provides a powerful means of validating the computed structure and electronic properties of the molecule.

A representative table comparing experimental and calculated vibrational frequencies is provided below.

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment |

| Value | Value | N-H stretch |

| Value | Value | C-H aromatic stretch |

| Value | Value | C-H aliphatic stretch |

| Value | Value | C=C aromatic stretch |

| Value | Value | CH₂ scissoring |

Note: The values in this table are for illustrative purposes and represent the type of data used to correlate experimental and computational spectroscopic analysis.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

The tetrahydroquinoline scaffold is found in many biologically active compounds, and its derivatives are often investigated for their potential as therapeutic agents. nih.govunesp.br Molecular docking and molecular dynamics simulations are computational techniques used to study how a molecule like this compound might interact with a biological target, such as a protein or enzyme. nih.govnih.govrsc.org

Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein to form a stable complex. unesp.brniscpr.res.in The process involves sampling a large number of possible binding poses and scoring them based on their predicted binding affinity. This can provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Docking studies can be used to screen virtual libraries of compounds to identify potential drug candidates and to guide the design of new molecules with improved binding affinity and selectivity.

Following a docking study, molecular dynamics simulations can be used to provide a more detailed and dynamic picture of the ligand-target interaction. utupub.finih.govijnc.ir These simulations model the movement of the ligand and the protein over time, allowing for an assessment of the stability of the binding pose and the flexibility of the protein's active site. nih.gov The results of molecular dynamics simulations can be used to calculate the binding free energy, which is a more accurate measure of the binding affinity than the scores provided by docking programs.

A representative table of results from a molecular docking study is shown below.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Protein Name | Value | Residue 1, Residue 2, ... | Number of H-bonds |

| Protein Name | Value | Residue A, Residue B, ... | Number of H-bonds |

Note: This table is a generalized representation of the data obtained from molecular docking simulations.

Derivatives and Analogues of 2 Isopropyl 1,2,3,4 Tetrahydroquinoline

Design and Synthesis of N-Substituted Analogues

The nitrogen atom at the 1-position of the tetrahydroquinoline ring is a prime target for substitution, allowing for the introduction of a wide array of alkyl and aryl groups. This modification directly influences the steric and electronic properties of the molecule. A versatile method for preparing N-alkyl tetrahydroquinolines involves a one-pot tandem reaction sequence. This process begins with the reduction of a substituted quinoline (B57606) to its corresponding tetrahydroquinoline, which is then followed by reductive alkylation with a carbonyl compound, such as an aldehyde or ketone. organic-chemistry.org For instance, using acetone (B3395972) in this sequence would introduce the isopropyl group at the nitrogen atom. This reaction can be catalyzed by organoboron compounds, which act as both Lewis acids and hydrogen-bond donors, and proceeds under mild conditions using Hantzsch ester as the hydrogen source. organic-chemistry.org

Another approach involves a domino Michael-SNA_r_ (Signal-to-Noise Ratio) reaction, which has been used to generate N-alkyl-2,3-dihydro-4(1H)-quinolinones, key precursors and structural relatives of N-alkylated tetrahydroquinolines. nih.gov This method involves reacting 1-aryl-2-propen-1-one derivatives with various primary amines to afford the N-substituted heterocyclic products. nih.gov Furthermore, novel methods for N-alkylation have been explored, such as the transamination process that occurs during the transfer hydrogenation of pyridines, which could be conceptually applied to the quinoline system. liverpool.ac.uk A specific example of a more complex N-substituted analogue is Methyl N-isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylate, which has been synthesized and characterized. ub.edu

Modification of the Isopropyl Group and its Impact on Structure

While direct chemical modification of the N-isopropyl group after its installation is not commonly reported, its structural impact can be thoroughly investigated by synthesizing a series of analogues with different N-substituents. The synthetic methods described previously, such as reductive alkylation with various aldehydes and ketones, allow for the systematic replacement of the isopropyl group. organic-chemistry.org

The choice of the N-substituent is a critical element in molecular design. The substitution of an isopropyl group with other moieties, such as a cyclopropyl (B3062369) group, is a known strategy in medicinal chemistry to modulate a compound's properties. beilstein-journals.org This particular bioisosteric replacement can lead to significant changes:

Lipophilicity: It often results in a reduction in lipophilicity (a decrease in the logP value). beilstein-journals.org

Metabolic Stability: The cyclopropyl group can enhance metabolic stability compared to an isopropyl group. beilstein-journals.org

Conformational Rigidity: It introduces increased rigidity into the molecule, which can be crucial for binding to a biological target. beilstein-journals.org

Conceptually, replacing the N-isopropyl group in 2-Isopropyl-1,2,3,4-tetrahydroquinoline with other groups, like fluorinated alkyl chains or small cyclic systems, would similarly alter the molecule's volume, shape, and electronic distribution. beilstein-journals.org For example, fluorination of an isopropyl substituent can lead to significant modulation of its lipophilicity. beilstein-journals.org These modifications are key considerations in the lead optimization phase of drug discovery. beilstein-journals.org

Introduction of Functional Groups on the Aromatic Ring and Saturated Heterocycle

Functionalization of both the aromatic (benzene) portion and the saturated heterocyclic ring of the tetrahydroquinoline scaffold allows for fine-tuning of a molecule's properties. Various synthetic methods have been developed to introduce a wide range of substituents.

Aromatic Ring Functionalization: A Povarov-type reaction using newly developed N-benzylhydroxylamine reagents and alkenes can produce tetrahydroquinolines with diverse functional groups on the aromatic ring. rsc.org This method is effective for incorporating various electron-donating and moderately electron-withdrawing groups, such as ethers, thioethers, aryl groups, and halogens. rsc.org Similarly, starting the synthesis from substituted anilino-alkynes allows for the creation of tetrahydroquinolines with pre-installed functionalities on the benzene (B151609) ring. dicp.ac.cn

Heterocyclic Ring Functionalization: The saturated portion of the molecule can also be readily functionalized. For example, transition metal-catalyzed intramolecular carbene C-H functionalization of γ-amino-α-diazoesters represents a powerful method for constructing tetrahydroquinolines with substituents on the heterocyclic ring. ub.edu This has been used to synthesize derivatives like Methyl N-isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylate, demonstrating functionalization at the C4 position. ub.edu Other strategies, such as domino reactions, have proven valuable for generating tetrahydroquinolines with previously inaccessible substitution patterns, providing access to novel chemical space for drug design. nih.gov

Synthesis of Chiral Analogues and Enantiopure Derivatives

The carbon at the 2-position, to which the isopropyl group is attached, is a stereocenter. Therefore, this compound can exist as a pair of enantiomers. The synthesis of this compound in an enantiomerically pure form is of great interest and has been achieved through several asymmetric catalytic methods, primarily involving the asymmetric hydrogenation of the corresponding quinoline precursor, 2-isopropylquinoline (B93897).

Transition-metal catalyzed asymmetric hydrogenation is among the most effective methods for preparing chiral tetrahydroquinolines. rug.nl Iridium complexes paired with chiral phosphorus-based ligands have shown exceptional efficiency. For instance, the combination of [Ir(COD)Cl]₂ with chiral ligands like Difluorphos or various phosphoramidites effectively catalyzes the hydrogenation of 2-isopropylquinoline to yield (R)- or (S)-2-Isopropyl-1,2,3,4-tetrahydroquinoline with high enantioselectivity. rug.nldicp.ac.cn Another successful approach involves a sequential intramolecular hydroamination of an appropriate anilino-alkyne followed by asymmetric hydrogenation using a chiral ruthenium catalyst, which also produces the chiral product in high yield and enantiomeric excess. dicp.ac.cn

Organocatalysis offers an alternative to metal-based systems. The transfer hydrogenation of 2-isopropylquinoline using a Hantzsch ester as the hydrogen source can be catalyzed by a chiral thiourea (B124793) derivative, affording the chiral tetrahydroquinoline product. rsc.org Chiral phosphoric acids have also emerged as powerful catalysts for the enantioselective synthesis of the tetrahydroquinoline scaffold. organic-chemistry.org

The table below summarizes the results from various enantioselective synthetic methods for producing this compound.

| Catalyst System | Chiral Ligand/Catalyst | Product | Enantiomeric Excess (ee) | Reference |

| Ru-catalyst | (R,R)-C1a | (S)-2-Isopropyl-1,2,3,4-tetrahydroquinoline | 88% | dicp.ac.cn |

| Ir-catalyst | Phosphoramidite | (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoline | 89% | rug.nl |

| Ir-catalyst | Difluorphos | (S)-2-Isopropyl-1,2,3,4-tetrahydroquinoline | 96% | dicp.ac.cn |

| Organocatalyst | Chiral Phosphoric Acid / Hantzsch Ester | (R)-2-isopropyl-1,2,3,4-tetrahydroquinoline | 66% | rsc.org |

This table is interactive. Click on the headers to sort the data.

Conceptual Structure-Activity Relationship (SAR) Studies for Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key structural features of a molecule that determine its biological activity. mdpi.com For the this compound scaffold, SAR studies provide a rational basis for designing new analogues with enhanced or optimized properties. mdpi.com

A conceptual approach to SAR can be illustrated by considering the development of novel tetrahydroquinoline derivatives as antioxidants for potential use in neurodegenerative diseases like Alzheimer's. mdpi.com In a representative study, a series of THQ derivatives were synthesized and evaluated. mdpi.com The design process involves several stages:

Synthesis of Analogues: A library of compounds is created by introducing various functional groups at different positions of the THQ core, as detailed in the sections above. This could involve varying the N-alkyl group (6.2), or adding substituents to the aromatic or heterocyclic rings (6.3). mdpi.com

In Silico Analysis: Before extensive biological testing, computational tools are used to predict the pharmacokinetic profiles and potential liabilities of the designed analogues. Parameters such as lipophilicity, water solubility, and drug-likeness are calculated. This initial screening helps prioritize which compounds to synthesize and test. mdpi.com

Biological Evaluation: The synthesized compounds are then tested for a specific biological activity. For example, in the context of neuroprotective agents, their antioxidant capacity can be measured using assays like the DPPH and ABTS methods. mdpi.com

SAR Analysis: The results from the biological assays are correlated with the structural modifications. For instance, it was found that several THQ derivatives demonstrated excellent antioxidant capacity, significantly outperforming a standard control like ascorbic acid. mdpi.com The analysis suggested that a single electron transfer (SET) was the predominant mechanism for their radical-scavenging activity. mdpi.com

By systematically changing substituents and observing the resulting effect on activity, chemists can build a model of the pharmacophore—the essential features required for biological effect. This knowledge guides the design of the next generation of molecules with potentially improved potency and better pharmacokinetic properties.

The table below shows conceptual data based on in-silico predictions for hypothetical analogues, illustrating how SAR data might be presented.

| Compound | N-Substituent | Aromatic Ring Substituent | Calculated logP | Predicted Biological Activity (Arbitrary Units) |

| Parent | Isopropyl | None | 2.8 | 100 |

| Analogue 1 | Cyclopropyl | None | 2.5 | 95 |

| Analogue 2 | Isopropyl | 6-Fluoro | 3.0 | 120 |

| Analogue 3 | Isopropyl | 7-Methoxy | 2.7 | 150 |

| Analogue 4 | Ethyl | 6-Fluoro | 2.6 | 110 |

This table is for illustrative purposes to demonstrate a conceptual SAR study.

Mechanistic Biological Investigations of 2 Isopropyl 1,2,3,4 Tetrahydroquinoline Non Clinical Focus

Molecular Target Identification and Binding Studies

Research into the molecular targets of tetrahydroquinoline derivatives has revealed interactions with several key proteins. A study on 22-(4-pyridinecarbonyl) jorunnamycin A, a synthetic derivative of bistetrahydroisoquinolinequinone, utilized in silico network pharmacology and molecular docking to identify potential targets in non-small-cell lung cancer (NSCLC). mdpi.com This computational approach, followed by in vitro validation, identified Extracellular signal-regulated kinases (ERK1/2) and Mitogen-activated protein kinase kinase (MEK1) as molecular targets. mdpi.com The binding energy of 22-(4-pyridinecarbonyl) jorunnamycin A to these kinases was found to be less than -5 Kcal/mol, suggesting a strong inhibitory potential. mdpi.com

Derivatives of 2-isopropyl-4,6,8-trihydroxy-1,2,3,4-tetrahydroisoquinoline have been synthesized and assessed for their activity as beta-adrenoreceptor agents. These compounds were identified as weak, partial agonists of beta-adrenoreceptors, with some demonstrating notable binding properties. nih.gov

The tetrahydroquinoline scaffold itself is recognized for its potential in drug design, with various analogs showing activity against a range of cancer-related molecular targets. nih.gov However, selectivity can be a challenge that requires further structural modifications. nih.gov

Table 1: Molecular Targets of Tetrahydroquinoline Derivatives

| Derivative | Identified Target(s) | Organism/Cell Line | Key Findings |

| 22-(4-pyridinecarbonyl) jorunnamycin A | ERK1/2, MEK1 | Non-small-cell lung cancer (NSCLC) | Identified as molecular targets for inducing apoptosis. mdpi.com |

| 2-isopropyl-4,6,8-trihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives | Beta-adrenoreceptors | Not specified | Act as weak, partial agonists with good binding properties. nih.gov |

Enzyme Inhibition/Activation Studies (Mechanistic Basis, e.g., SERCA, mTOR)

The tetrahydroquinoline framework has been identified as a promising scaffold for the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a key kinase involved in cell growth and proliferation. nih.gov While specific studies on 2-Isopropyl-1,2,3,4-tetrahydroquinoline are not detailed, the broader class of tetrahydroquinolines is being explored for mTOR inhibition, particularly in the context of lung cancer. nih.gov

In studies of related tetrahydroisoquinoline derivatives, such as 22-(4-pyridinecarbonyl) jorunnamycin A, inhibition of the kinase activity of MEK1 and ERK1/2 has been demonstrated. mdpi.com This inhibition is a key part of the compound's mechanism for inducing apoptosis in cancer cells. Furthermore, investigations into the effects of a pan-caspase inhibitor, THPA, on oxidative stress-induced apoptosis have highlighted the involvement of the Akt/mTOR/p70S6K signaling pathway. mdpi.com

Table 2: Enzyme Inhibition/Activation by Tetrahydroquinoline Derivatives

| Derivative/Class | Enzyme/Pathway | Effect | Mechanistic Insight |

| Tetrahydroquinoline Scaffold | mTOR | Inhibition | Considered an efficient scaffold for developing mTOR inhibitors. nih.gov |

| 22-(4-pyridinecarbonyl) jorunnamycin A | MEK1, ERK1/2 | Inhibition | Suppresses kinase activity, leading to apoptosis. mdpi.com |

| THPA (related isoindoline (B1297411) derivative) | Akt/mTOR/p70S6K | Modulation | Treatment led to significant alterations in this signaling pathway. mdpi.com |

Receptor Binding Assays and Allosteric Modulation (Mechanistic Basis)

Studies on synthetic derivatives of 2-isopropyl-4,6,8-trihydroxy-1,2,3,4-tetrahydroisoquinoline have shown their ability to bind to beta-adrenoreceptors. These compounds act as weak partial agonists, indicating a direct interaction with the receptor's binding site. nih.gov The research highlights that specific substitutions on the tetrahydroisoquinoline ring are crucial for potent in vitro activity. nih.gov

While detailed allosteric modulation mechanisms for this compound are not extensively documented, the general principle of allosteric inhibition is relevant to the broader class of mTOR inhibitors, some of which are based on related heterocyclic scaffolds. nih.gov

Cell-Based Assays for Cellular Pathway Modulation (e.g., Apoptosis Induction, Oxidative Stress, NF-κB Pathway)

Tetrahydroquinoline derivatives have been shown to modulate several critical cellular pathways. For instance, 22-(4-pyridinecarbonyl) jorunnamycin A was found to induce apoptosis in non-small-cell lung cancer cells. mdpi.com This pro-apoptotic effect is mediated through the inhibition of the ERK1/2 and MEK1 signaling pathways, which in turn decreases the levels of the anti-apoptotic protein Bcl-2. mdpi.com

The NF-κB pathway, a key regulator of inflammation and cell survival, is another target of tetrahydroquinoline compounds. nih.gov Allomyrinaines A-C, three new tetrahydroquinolines isolated from the edible insect Allomyrina dichotoma, were shown to inhibit the NF-κB pathway in human endothelial cells, thereby stabilizing vascular barrier integrity during lipopolysaccharide (LPS)-induced inflammation. nih.gov Similarly, tetrahydropapaveroline, a dopamine-derived tetrahydroisoquinoline, induces apoptosis in PC12 cells by generating reactive oxygen species (ROS) and activating the NF-κB transcription factor. nih.gov Interestingly, inhibition of NF-κB in this context actually aggravated cell death, suggesting a complex, context-dependent role for this pathway. nih.govnih.gov

Oxidative stress is a common outcome of treatment with some tetrahydroquinoline derivatives. nih.gov The generation of ROS can lead to apoptosis, as observed with tetrahydropapaveroline. nih.gov Conversely, the NF-κB pathway can have both pro- and anti-oxidant roles depending on the specific cellular environment. nih.gov

Table 3: Modulation of Cellular Pathways by Tetrahydroquinoline Derivatives

| Derivative | Cellular Pathway | Effect | Cell Line/Model |

| 22-(4-pyridinecarbonyl) jorunnamycin A | Apoptosis (via ERK1/2, MEK1) | Induction | Non-small-cell lung cancer cells |

| Allomyrinaines A-C | NF-κB | Inhibition | Human endothelial cells |

| Tetrahydropapaveroline | Apoptosis, Oxidative Stress, NF-κB | Induction, Activation | PC12 cells |

Application in Chemical Biology Probes for Unraveling Biological Processes

The tetrahydroquinoline scaffold serves as a valuable tool in chemical biology for probing complex biological systems. nih.gov Its synthetic tractability allows for the creation of diverse libraries of compounds that can be used to identify and validate new drug targets. nih.gov For example, the development of various tetrahydroquinoline derivatives has facilitated the exploration of the structure-activity relationships (SAR) for mTOR inhibition, providing insights into the chemical features required for potent and selective activity. nih.gov The ability to systematically modify the tetrahydroquinoline core and its substituents enables researchers to design probes that can selectively interact with specific proteins or pathways, thereby helping to elucidate their functions in health and disease.

Antioxidant Activity and Radical-Scavenging Mechanisms

The antioxidant properties of tetrahydroquinoline derivatives have been a subject of significant investigation. These compounds can act as potent radical scavengers, a mechanism central to their antioxidant effect. nih.gov The primary mechanisms by which antioxidants operate include hydrogen atom transfer (HAT), single electron transfer-proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). asianpubs.org

Studies on polysubstituted tetrahydroquinolines have demonstrated their ability to inhibit radical chain oxidation in the liquid phase. bohrium.com The presence of these compounds introduces an induction period in oxidation reactions, indicating their antioxidant capacity. The stoichiometric inhibition coefficient, which reflects the number of radicals terminated by each antioxidant molecule, was found to be significantly greater than 2 for the studied tetrahydroquinolines, suggesting a regeneration of the antioxidant molecule during the process. bohrium.com This regeneration is thought to involve oxyperoxy radicals. bohrium.com

The radical scavenging activity of various N-propargyl tetrahydroquinoline derivatives has been evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. nih.gov While the activity varied among the derivatives, some compounds showed a potent antioxidant effect. nih.gov

Table 4: Radical Scavenging Activity of Tetrahydroquinoline Derivatives

| Assay | Finding |

| DPPH Radical Scavenging | N-propargyl tetrahydroquinolines demonstrated varied but sometimes potent scavenging activity. nih.gov |

| Liquid-Phase Oxidation Inhibition | Polysubstituted tetrahydroquinolines exhibited significant antioxidant effects with evidence of inhibitor regeneration. bohrium.com |

Anti-inflammatory Effects (Mechanistic Basis, e.g., LPS-induced responses)

Tetrahydroquinoline derivatives have demonstrated notable anti-inflammatory properties, particularly in models of lipopolysaccharide (LPS)-induced inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response, leading to the production of pro-inflammatory mediators. nih.gov

Allomyrinaines A-C, isolated from the larva of Allomyrina dichotoma, have been shown to mitigate LPS-induced vascular inflammation in human endothelial cells. nih.gov The underlying mechanism for this effect is the inhibition of the nuclear factor-κB (NF-κB) pathway. nih.gov By suppressing NF-κB activation, these compounds help to maintain the integrity of the vascular barrier. nih.gov

The anti-inflammatory effects of other compounds are also often linked to the modulation of the NF-κB pathway and the reduction of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. nih.gov

Applications in Materials Science and Catalysis Non Biological

Use as Chiral Ligands in Asymmetric Catalysis

While the direct application of 2-Isopropyl-1,2,3,4-tetrahydroquinoline as a primary chiral ligand in asymmetric catalysis is not extensively documented in dedicated studies, the broader class of chiral tetrahydroquinolines has been recognized for its potential in inducing stereoselectivity in chemical transformations. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in metal complexes for asymmetric transfer hydrogenation reactions. nih.gov For instance, rhodium catalysts bearing these chiral ligands have proven effective in the asymmetric transfer hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines, which are precursors to biologically active alkaloids. nih.gov

The synthesis of tetrahydroquinoline-based chiral N-heterocyclic carbene (NHC) precursors has also been reported. nih.gov These precursors can be converted into chiral NHC ligands, which are widely used in organometallic catalysis. A representative NHC-gold complex derived from a tetrahydroquinoline-based precursor has been synthesized and characterized, revealing specific intramolecular interactions that can influence the catalytic environment. nih.gov The development of such chiral ligands underscores the potential of the tetrahydroquinoline scaffold in asymmetric synthesis.

Incorporation into Polymer Architectures and Functional Materials

The incorporation of this compound into polymer architectures to create functional materials is an area of emerging interest, although specific examples are limited. However, research into polymers containing related structural motifs, such as poly(2-isopropyl-2-oxazoline) (PiPOX), highlights the potential for creating advanced materials with tunable properties. PiPOX has garnered attention for its lower critical solution temperature behavior, which is relevant for controlled release applications. metu.edu.tr A triblock copolymer, poly(2-isopropyl-2-oxazoline)-b-poly(2-phenyl-2-oxazoline)-b-poly(2-isopropyl-2-oxazoline), has been synthesized and its self-assembly into polymersomes has been demonstrated. metu.edu.tr While not directly incorporating the tetrahydroquinoline ring, this work illustrates the utility of the isopropyl group in designing thermoresponsive polymers.

The broader field of polyquinolines, synthesized through various polymerization techniques, demonstrates the potential for creating thermally stable and soluble polymers with interesting photoluminescent properties. The quinoline (B57606) moiety in these polymers can lead to aggregation-quenched fluorescence, a property that can be exploited in sensor applications.

Application as Organic Electronic Materials Precursors

Quinoline derivatives are recognized as a significant class of compounds in the field of organic electronics, primarily due to their electron-accepting properties, which make them suitable as p-type semiconductors. mdpi.com Their luminescence in the blue region of the spectrum is an attractive characteristic for applications in photonics and light-emitting diodes. mdpi.com While direct studies on this compound as a precursor for organic electronic materials are not widely available, the general properties of quinoline derivatives suggest its potential in this area.

Metal complexes of quinoline derivatives, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are well-known fluorescent semiconductor polymers used in Organic Light-Emitting Diodes (OLEDs). researchgate.net The synthesis of novel quinoline derivatives for use in photo-electronic systems, non-linear optical materials, and as chemical detectors is an active area of research. nih.gov The electronic properties of these molecules, including the HOMO-LUMO energy gap, can be tuned through chemical modification, which is crucial for controlling charge transport in organic semiconductor devices. mdpi.comnih.gov

Role in Supramolecular Assembly and Host-Guest Chemistry

Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule through non-covalent interactions. wikipedia.org The design of macrocyclic architectures that can act as receptors for various guests is a key area of supramolecular chemistry, with applications in molecular recognition, transport, and catalysis. mdpi.com

Intercalation into Layered Materials for Enhanced Catalytic Activity (e.g., MoS₂)

Molybdenum disulfide (MoS₂) is a layered transition metal dichalcogenide with applications in catalysis. Its catalytic activity is often associated with its edges, while the basal plane is relatively inert. Intercalation, the insertion of guest molecules or ions between the layers of MoS₂, is a strategy to modify its electronic and catalytic properties.

The intercalation of species like Zn²⁺ can induce a phase transition in MoS₂ from the semiconducting 2H phase to the metallic 1T phase, which is more catalytically active. acs.org Intercalation can also expand the interlayer spacing, which may facilitate the access of reactants to active sites. acs.orgresearchgate.net The introduction of intercalated amine groups has been shown to promote the formation of a hydrophobic stacking structure in nano-MoS₂, leading to improved hydrodesulfurization performance. researchgate.net While there is no direct report on the intercalation of this compound into MoS₂, the successful intercalation of other nitrogen-containing organic molecules, such as hydrazine, suggests the feasibility of using N-heterocycles to modify the properties of MoS₂ for enhanced catalytic applications. acs.org

Catalytic Dehydrogenation of Tetrahydroquinolines

The catalytic dehydrogenation of tetrahydroquinolines to form quinolines is a fundamentally important transformation, as quinolines are prevalent in many pharmaceuticals and bioactive molecules. acs.orgresearchgate.net This reaction represents an atom-economical method for the synthesis of these valuable heterocyclic compounds. Various catalytic systems have been developed for the aerobic dehydrogenation of tetrahydroquinolines.

A modular o-quinone-based catalyst system, in conjunction with a Co(salophen) cocatalyst, has been shown to efficiently catalyze the oxidative dehydrogenation of tetrahydroquinolines to quinolines under ambient conditions. nih.gov This system demonstrates good yields for a range of substituted tetrahydroquinolines. nih.gov For 2-substituted derivatives, the use of methanol as a solvent has been found to improve yields. nih.gov The dehydrogenation of 2-alkyl-substituted tetrahydroquinolines, such as 2-methyl-1,2,3,4-tetrahydroquinoline, has been studied using iridium complexes as catalysts. researchgate.net

The following table summarizes the catalytic dehydrogenation of various 2-substituted tetrahydroquinolines, providing an indication of the expected reactivity of this compound under similar conditions.

| Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1,2,3,4-Tetrahydroquinoline (B108954) | [Ru(phd)₃]²⁺ / Co(salophen) | Acetonitrile (B52724) | Room Temp | 93 | nih.gov |

| 2-Methyl-1,2,3,4-tetrahydroquinoline | Iridium Complex | p-Xylene | Reflux | - | frontiersin.org |

| 2-Phenyl-1,2,3,4-tetrahydroquinoline (B6261700) | Manganese PN³ Pincer Complex | DME | 120 | - | researchgate.net |

Historical Perspectives and Evolution of Research on Tetrahydroquinolines

Early Discoveries and Seminal Works in Tetrahydroquinoline Chemistry

The journey into the chemistry of tetrahydroquinolines began with foundational methods centered on the manipulation of the quinoline (B57606) ring system. One of the most direct and earliest methods established for the synthesis of the 1,2,3,4-tetrahydroquinoline (B108954) core is the catalytic hydrogenation of the corresponding quinoline. wikipedia.org This process, often employing heterogeneous catalysts, involves the reduction of the pyridine (B92270) ring within the quinoline structure, leading to the saturated heterocyclic system. wikipedia.org The reversible nature of this hydrogenation was also recognized early on, leading to the exploration of tetrahydroquinolines as hydrogen-donor solvents. wikipedia.org